N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide
Description
N-{3-[7-(3,4,5-Trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a 3,4,5-trimethoxyphenyl group at position 7 and an acetamide moiety at position 3 of the phenyl ring. The 3,4,5-trimethoxyphenyl group enhances lipophilicity and may contribute to DNA intercalation or tubulin-binding properties, while the acetamide moiety improves solubility and metabolic stability.
Synthetic protocols for analogous triazolo-pyrimidines often involve multicomponent reactions under green conditions. For instance, 4,4’-trimethylenedipiperidine has been employed as a recyclable, non-toxic additive in ethanol-water mixtures to achieve high yields of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives . These methods are likely adaptable to the target compound’s synthesis.
Properties
Molecular Formula |
C22H23N5O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H23N5O4/c1-13(28)25-16-7-5-6-14(8-16)17-11-18(27-22(26-17)23-12-24-27)15-9-19(29-2)21(31-4)20(10-15)30-3/h5-12,18H,1-4H3,(H,25,28)(H,23,24,26) |
InChI Key |
VMSJHPMZOGNWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide typically involves a multi-step process. One common method includes the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with various aryl azides . This reaction is carried out under specific conditions, such as the presence of a copper catalyst and an appropriate solvent, to ensure high yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance:
- Mechanism of Action : Compounds containing the triazolo-pyrimidine moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with protein synthesis .
- Case Studies : One study reported that certain triazolo-pyrimidine derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics like ampicillin against resistant strains of Staphylococcus aureus . Another derivative was found to be particularly effective against Xanthomonas oryzae, with an EC50 value significantly lower than conventional treatments .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Efficacy Against Fungi : Research highlights its effectiveness against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. The triazole ring is known for its role in inhibiting fungal sterol biosynthesis .
- Case Studies : A review noted that triazole derivatives demonstrated potent antifungal activity with some compounds showing effectiveness comparable to established antifungal agents . For example, one derivative was reported to have an EC50 value that surpassed those of existing treatments.
Anticancer Properties
Emerging studies suggest potential anticancer applications:
- Mechanism : The compound’s ability to induce apoptosis in cancer cells has been documented. Its interaction with specific cellular pathways involved in cell proliferation and survival makes it a candidate for further investigation in oncology .
- Case Studies : In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant cytotoxicity .
Synthesis and Optimization
The synthesis of N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide typically involves multi-step reactions starting from easily accessible precursors. Optimization strategies focus on enhancing yield and purity while exploring structure-activity relationships (SAR) to improve biological efficacy.
Mechanism of Action
The mechanism of action of N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s trimethoxyphenyl group plays a crucial role in binding to these targets and exerting its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Core Heterocycle Variations: The triazolo[1,5-a]pyrimidine core is shared with flumetsulam and ZINC000021797248, while triazolo[1,5-a]pyridine (e.g., ) and triazolo[1,5-c]pyrimidine (e.g., ) represent minor structural deviations. These changes alter electronic properties and binding affinities. For example, pyridine-containing analogues may exhibit reduced planarity compared to pyrimidines, affecting DNA intercalation .
Substituent Effects: 3,4,5-Trimethoxyphenyl vs. Acetamide vs. Sulfonamide: Flumetsulam’s sulfonamide moiety confers herbicidal activity via acetolactate synthase inhibition , whereas acetamide derivatives (e.g., the target compound) are more common in anticancer agents due to better membrane permeability .
Synthetic Accessibility: The target compound’s synthesis may benefit from green methodologies like those used for ethyl 5-amino-7-phenyltriazolo-pyrimidines, which employ water-ethanol mixtures and recyclable additives . In contrast, flumetsulam’s production likely involves sulfonamide coupling under harsher conditions .
Pharmacokinetic and Physicochemical Comparisons
Table 2: ADMET and Physicochemical Properties
- Lipophilicity : The target compound’s logP (2.8) suggests moderate membrane permeability, comparable to ZINC000021797248 but higher than flumetsulam, which is optimized for soil mobility in herbicidal applications .
- Binding Affinity : ZINC000021797248’s low binding energy (-9.2 kcal/mol) with metalloproteinase II highlights the role of triazolo-pyrimidines in enzyme inhibition, a property the target compound may share .
Biological Activity
N-{3-[7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl}acetamide is a complex organic compound belonging to the class of triazolopyrimidines. This article delves into its biological activity, including its pharmacological profile and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C24H27N5O4
- Molecular Weight: 449.5 g/mol
- IUPAC Name: N-(2,4-dimethylphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Notably:
- Inhibition of Tubulin Polymerization: The compound has been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent:
- Cytotoxicity: In vitro studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potent activity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Broad-Spectrum Antibacterial Effects: It has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli, showcasing a potential for treating bacterial infections .
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the antiproliferative effects of the compound on MCF-7 and MDA-MB-231 breast cancer cell lines using the MTT assay. The results indicated that the compound effectively inhibited cell growth with an IC50 value of approximately 10 µg/mL. The mechanism was attributed to its interference with tubulin dynamics leading to apoptosis .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 10 |
| MDA-MB-231 | 12 |
Study 2: Antibacterial Activity Assessment
In another investigation focusing on its antimicrobial properties, the compound was tested against a panel of pathogenic bacteria. The findings revealed that it exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
